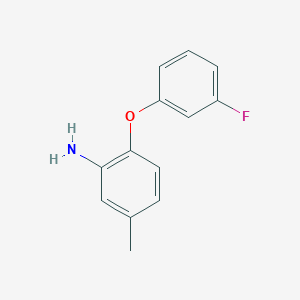

2-(3-Fluorophenoxy)-5-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Fluorophenoxy)-5-methylaniline, or 3-FMA, is a synthetic molecule belonging to the phenylalkylamine class of compounds. It is a derivative of the parent compound, phenethylamine, and is structurally similar to the popular stimulant drugs amphetamine and methamphetamine. 3-FMA is a compound of interest to researchers due to its potential as a psychostimulant and its ability to modulate the release of neurotransmitters in the brain. In addition, 3-FMA has been studied for its potential applications in scientific research and lab experiments.

Scientific Research Applications

1. Use in Metabonomic Assessments

2-(3-Fluorophenoxy)-5-methylaniline, a related compound of 2-fluoro-4-methylaniline, has been studied in metabonomic assessments using nuclear magnetic resonance (NMR) spectroscopy. This technique is employed to identify biomarkers of xenobiotic toxicity by analyzing changes in metabolites visible in tissue extracts of organisms exposed to xenobiotics like 2-fluoro-4-methylaniline (Bundy et al., 2002).

2. Development of pH Sensitive Probes

Fluorinated o-aminophenol derivatives, closely related to 2-(3-Fluorophenoxy)-5-methylaniline, have been synthesized for the development of pH-sensitive probes. These compounds are designed to have minimal affinity for other physiological ions, making them suitable for intracellular pH measurements (Rhee, Levy, & London, 1995).

3. Investigation of Microsomal Metabolism

Research on the metabolism of related compounds such as 2-halogenated 4-methylanilines by rat liver microsomes has provided insights into the metabolic pathways and products formed. These studies contribute to understanding the metabolic processing of similar compounds (Boeren et al., 1992).

4. Fluorescent Chemosensor Development

Derivatives of o-aminophenol, which is structurally similar to 2-(3-Fluorophenoxy)-5-methylaniline, have been used to develop fluorescent chemosensors. These chemosensors are utilized for selective detection of specific metal ions in biological systems, demonstrating the potential of related compounds in bio-imaging applications (Ye et al., 2014).

5. Application in Molecular Orbital Studies

Molecular orbital studies involving compounds such as 3-fluoro-6-methylaniline, which share structural similarities with 2-(3-Fluorophenoxy)-5-methylaniline, provide insights into the interactions and reaction mechanisms of these compounds in various biochemical processes (Zakharieva et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with serotonin transporters, playing a key role in regulating the availability of serotonin to other receptors of serotonergic systems .

Mode of Action

For instance, some compounds terminate the action of serotonin and recycle it in a sodium-dependent manner .

Biochemical Pathways

Related compounds have been found to impact the regulation of serotonergic signaling

Result of Action

Based on its potential interaction with serotonin transporters, it may influence serotonergic signaling and potentially impact mood and behavior .

properties

IUPAC Name |

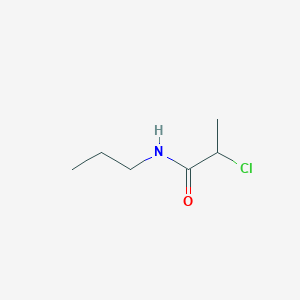

2-(3-fluorophenoxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJSFNUHYUYWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)-5-methylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)

![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)

![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)

![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)

![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)

![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)

![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)

![3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1370618.png)